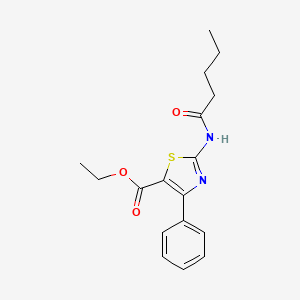

![molecular formula C15H20N4O4S B2982247 methyl N-[5-(1-azepanylsulfonyl)-1H-1,3-benzimidazol-2-yl]carbamate CAS No. 352224-30-7](/img/structure/B2982247.png)

methyl N-[5-(1-azepanylsulfonyl)-1H-1,3-benzimidazol-2-yl]carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Methyl N-[5-(1-azepanylsulfonyl)-1H-1,3-benzimidazol-2-yl]carbamate” is a chemical compound that contains several functional groups, including a carbamate group, a benzimidazole group, and a sulfonyl group . The presence of these groups suggests that this compound could have interesting chemical properties and potential applications in various fields.

Molecular Structure Analysis

The molecular formula of this compound is C15H20N4O4S . It contains a benzimidazole ring, which is a fused aromatic ring structure consisting of benzene and imidazole rings. The sulfonyl group is attached to the nitrogen atom of the azepane ring, and the carbamate group is attached to the benzimidazole ring .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The carbamate group could undergo hydrolysis to form an amine and a carboxylic acid. The benzimidazole group is aromatic and thus relatively stable, but it could potentially undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure and functional groups. For instance, the presence of the polar carbamate and sulfonyl groups could influence its solubility in different solvents .Wissenschaftliche Forschungsanwendungen

Antitumor Activity

Research has identified certain derivatives of methyl benzimidazole carbamates, like R17934-NSC 238159, as effective against various types of experimental tumors, including lymphoid leukemia, melanotic melanoma, and lung carcinoma. The activity of these compounds is influenced by the vehicle used for the drug's preparation, route of administration, and administration schedule. Their low toxicity makes them potential candidates for clinical application in cancer treatment (Atassi & Tagnon, 1975).

Agricultural Applications

In agriculture, methyl benzimidazole carbamates like Carbendazim are used for controlling fungal diseases. These compounds have been studied for their sustained release in solid lipid nanoparticles and polymeric nanocapsules, offering advantages like altered release profiles, reduced environmental toxicity, and higher efficiency in preventing plant diseases (Campos et al., 2015).

Antimicrobial Properties

Methyl benzimidazole carbamates have shown potent activities against various pathogens. For instance, certain carbamates displayed potent and selective activities against Helicobacter pylori, meeting significant microbiological criteria required for novel anti-H. pylori agents. These compounds showed low minimum inhibition concentrations against different clinically relevant H. pylori strains, including strains resistant to common antibiotics (Carcanague et al., 2002).

Fungicide Degradation and Environmental Impact

Methyl benzimidazole carbamates like Carbendazim have been reported to have adverse effects on animal health and ecosystem function. Research into biodegradation of these fungicides has led to the identification of highly efficient carbendazim-degrading bacteria, which can be a significant step in mitigating their environmental impact (Zhang et al., 2013).

Impact on Microtubule Dynamics

These compounds have been studied for their interaction with microtubules. For example, Oncodazole (R 17934), a derivative, inhibits the polymerization of rat brain tubulin in vitro and competitively inhibits colchicine binding to purified rat brain tubulin, indicating its role as a microtubule inhibitor (Hoebeke et al., 1976).

Analytical and Chromatographic Studies

Methyl benzimidazole carbamates have been subjects of various analytical and chromatographic studies. These studies involve developing high-performance liquid chromatography methods for determining these compounds and their degradation products in pharmaceutical forms, offering insights into their stability and interactions (Al-Kurdi et al., 1999).

Synthesis and Structural Studies

Research has been conducted on the synthesis, spectroscopic, and crystallographic study of carbamates derived from azabicyclic chloroformate and primary heterocyclic amines. These studies provide valuable insights into the structural and conformational properties of these compounds, which are crucial for understanding their biological activities (Iriepa et al., 2004).

Eigenschaften

IUPAC Name |

methyl N-[6-(azepan-1-ylsulfonyl)-1H-benzimidazol-2-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N4O4S/c1-23-15(20)18-14-16-12-7-6-11(10-13(12)17-14)24(21,22)19-8-4-2-3-5-9-19/h6-7,10H,2-5,8-9H2,1H3,(H2,16,17,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKUNETAPAFUERN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=NC2=C(N1)C=C(C=C2)S(=O)(=O)N3CCCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

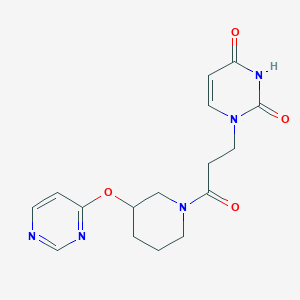

![Ethyl 1-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3,4,5-trimethoxyphenyl)methyl)piperidine-4-carboxylate](/img/structure/B2982164.png)

![Amino{[2-(methoxycarbonyl)benzyl]sulfanyl}methaniminium bromide](/img/structure/B2982170.png)

![Methyl 2-methyl-5-[(4-methyl-3-nitrophenyl)sulfonylamino]-1-benzofuran-3-carboxylate](/img/structure/B2982171.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(m-tolyloxy)acetamide](/img/structure/B2982176.png)

![8-(2,5-Dimethylphenyl)-3-[(4-fluorophenyl)methyl]-1-methyl-1,3,5-trihydroimida zolidino[1,2-h]purine-2,4-dione](/img/no-structure.png)

![N1-(furan-2-ylmethyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2982179.png)

![2-[(4-Bromophenyl)methylsulfanyl]-1-(4-fluorophenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2982183.png)

![3,6-Diamino-2-(4-bromobenzoyl)-4-(4-isopropylphenyl)thieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B2982187.png)